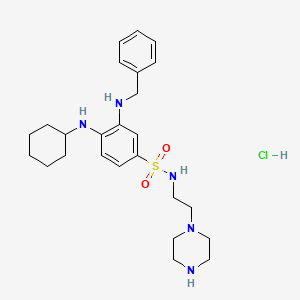

3-(benzylamino)-4-(cyclohexylamino)-N-(2-piperazin-1-ylethyl)benzenesulfonamide;hydrochloride

描述

UAMC-3203 is an inhibitor of ferroptosis that has an IC50 value of 10 nM for inhibition of erastin-induced ferroptosis in IMR-32 neuroblastoma cells. It decreases iron-induced plasma lactate dehydrogenase (LDH) levels in a mouse model of acute iron poisoning when administered at a dose of 20 µmol/kg. It is not toxic to mice following chronic administration of a 20 µmol/kg dose for four weeks. UAMC-3203 has increased solubility and a longer half-life in mouse, rat, and human microsomes and isolated plasma than the ferroptosis inhibitor ferrostatin-1. In an in silico membrane dynamics study, UAMC-3203 was incorporated into a phospholipid bilayer.

作用机制

Target of Action

UAMC-3203 hydrochloride is a potent and selective inhibitor of a regulated form of non-apoptotic cell death known as ferroptosis . The primary target of UAMC-3203 hydrochloride is the ferroptosis pathway, which is triggered by excess iron and insufficiency in the glutathione antioxidant pathway .

Mode of Action

UAMC-3203 hydrochloride interacts with its targets by inhibiting the ferroptosis pathway . This interaction results in the prevention of oxidative lipid damage in cell membranes, which is a characteristic feature of ferroptosis .

Biochemical Pathways

UAMC-3203 hydrochloride affects the ferroptosis pathway, which involves the accumulation of iron at the injury site, dysregulation of cellular iron homeostasis mechanisms, and deficiency in various elements of the antioxidant glutathione (GSH) pathway . The downstream effects include the prevention of free radical damage caused by redox active iron .

Pharmacokinetics

It is mentioned that uamc-3203 hydrochloride is rapidly removed from the bloodstream and redistributed into various tissues .

Result of Action

The molecular and cellular effects of UAMC-3203 hydrochloride’s action include the prevention of oxidative lipid damage in cell membranes, which is a characteristic feature of ferroptosis . This results in improved outcomes in conditions such as spinal cord injury and corneal epithelial wound healing .

Action Environment

It is noted that uamc-3203 hydrochloride is well-tolerated after topical administration with no signs of toxicity and inflammation in rats . Furthermore, UAMC-3203 hydrochloride solution (100 µM) is stable for up to 30 days at 4 °C, 37 °C, and room temperature .

生化分析

Biochemical Properties

UAMC-3203 hydrochloride interacts with various biomolecules to exert its inhibitory effect on ferroptosis . It has been shown to inhibit the activity of enzymes involved in the ferroptosis pathway

Cellular Effects

UAMC-3203 hydrochloride has been found to have significant effects on various types of cells and cellular processes . It influences cell function by inhibiting ferroptosis, a process that can lead to cell death . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of UAMC-3203 hydrochloride involves its interaction with the ferroptosis pathway . It exerts its effects at the molecular level by binding to biomolecules involved in this pathway, leading to the inhibition of enzyme activity and changes in gene expression . The exact molecular mechanism by which UAMC-3203 hydrochloride inhibits ferroptosis has not been fully determined .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of UAMC-3203 hydrochloride have been observed to change over time . The compound has shown stability for up to 30 days at various temperatures . Long-term effects on cellular function observed in in vitro or in vivo studies include improvements in function and pathology when used as a treatment for conditions involving ferroptosis .

Dosage Effects in Animal Models

The effects of UAMC-3203 hydrochloride have been studied in animal models at different dosages . It has been found to show significant reduction in clinical paralysis in animal models of disease when administered at certain dosages

Metabolic Pathways

The metabolic pathways that UAMC-3203 hydrochloride is involved in are related to the ferroptosis process . It interacts with enzymes and cofactors involved in this pathway, and can influence metabolic flux and metabolite levels .

Transport and Distribution

UAMC-3203 hydrochloride is transported and distributed within cells and tissues . It has been found to have significantly higher concentration and partition coefficient in certain tissues compared to others . The compound may interact with transporters or binding proteins, and can influence its localization or accumulation .

Subcellular Localization

It is possible that the compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

生物活性

3-(Benzylamino)-4-(cyclohexylamino)-N-(2-piperazin-1-ylethyl)benzenesulfonamide; hydrochloride (CAS No. 2271358-65-5) is a sulfonamide derivative that has garnered interest for its potential biological activities. This compound belongs to a class of molecules known for various pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article presents a comprehensive review of the biological activity associated with this compound, supported by relevant research findings and case studies.

- Molecular Formula : CHClNOS

- Molecular Weight : 508.12 g/mol

- Purity : Typically >99%

Biological Activity Overview

The biological activity of 3-(benzylamino)-4-(cyclohexylamino)-N-(2-piperazin-1-ylethyl)benzenesulfonamide; hydrochloride is primarily characterized by its interactions with various biological targets, leading to significant pharmacological effects.

1. Anti-inflammatory Activity

Research indicates that sulfonamide derivatives exhibit notable anti-inflammatory effects. In particular, compounds structurally similar to the target compound have been shown to inhibit carrageenan-induced paw edema in animal models, suggesting a potential for anti-inflammatory applications .

| Compound | Inhibition (%) at 1h | Inhibition (%) at 2h | Inhibition (%) at 3h |

|---|---|---|---|

| Compound A | 94.69% | 89.66% | 87.83% |

| Compound B | 89.00% | 85.00% | 82.00% |

2. Antimicrobial Activity

The compound's antimicrobial properties have been evaluated against various bacterial strains. For instance, related sulfonamide compounds demonstrated significant antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 6.28 mg/mL to 6.72 mg/mL against pathogens like E. coli and S. aureus .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| E. coli | 6.72 |

| S. aureus | 6.63 |

| P. aeruginosa | 6.67 |

| C. albicans | 6.63 |

3. Anticancer Activity

Emerging studies suggest that sulfonamide derivatives may possess anticancer properties through mechanisms such as inhibition of cell proliferation and induction of apoptosis in cancer cell lines . The compound's structural features may enhance its interaction with cellular targets involved in tumor growth.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of similar compounds, providing insights into the biological activities attributed to structural modifications.

- Study on Benzimidazole Derivatives : A study demonstrated that benzimidazole derivatives with piperazine moieties exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications similar to those in the target compound could enhance anticancer efficacy .

- Ferroptosis Induction : Some derivatives related to the target compound have been linked to the induction of ferroptosis, a form of regulated cell death that has implications in cancer therapy .

科学研究应用

Neuroprotection

One of the primary applications of UAMC-3203 is its role as a neuroprotective agent. Research has indicated that it may inhibit ferroptosis, a form of regulated cell death associated with various neurodegenerative diseases.

- Case Study : A study demonstrated that UAMC-3203 significantly reduced glutamate-induced neurotoxicity in neuronal models, suggesting its potential for treating conditions like stroke and Huntington's disease .

Inhibition of Cell Death

UAMC-3203 has been identified as a cell death inhibitor, particularly in models simulating ischemic conditions. Its mechanism involves the modulation of oxidative stress pathways.

- Research Findings : Inhibition studies showed that UAMC-3203 could prevent cell death in models of periventricular leukomalacia and kidney dysfunction by reducing reactive oxygen species (ROS) accumulation .

Cancer Research

The compound's ability to influence cell survival pathways positions it as a candidate for cancer research, particularly in targeting tumor cells that undergo ferroptosis.

化学反应分析

Nucleophilic Aromatic Substitution

A critical step involves reacting 4-chloro-3-nitrobenzoyl chloride with cyclohexylamine in the presence of N,N-diisopropylethylamine (DIPEA) to form 4-(cyclohexylamino)-3-nitrobenzoic acid derivatives . This reaction typically proceeds at room temperature over 72–96 hours, yielding intermediates with near-quantitative purity .

Table 1: Nucleophilic Substitution Reaction

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Formation of 18 | Cyclohexylamine, DIPEA | Room temperature, 72–96 h | 100% |

Palladium-Catalyzed Hydrogenation

Nitro groups in intermediates (e.g., 18 ) are reduced to amines using hydrogenation under palladium catalysis . This step is critical for generating reactive amines for subsequent coupling reactions.

Amide Coupling

The resulting amino derivatives are coupled with piperazine derivatives (e.g., tert-butyl piperazine-1-carboxylate) to form amide linkages . Boc deprotection, when required, is performed to expose reactive groups for further functionalization.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₂₅H₃₃N₆O₃S·HCl |

| Molecular Weight | ~463.65 g/mol |

| Hydrochloride Salt | Enhances solubility in aqueous environments |

Microsomal Stability

The compound exhibits medium-to-low clearance in human and mouse microsomes, suggesting moderate metabolic stability . For example, UAMC-3203 (a related ferroptosis inhibitor) showed a clearance of 48.0 mL/min/mg in mouse microsomes .

Table 2: Stability in Microsomes

| Species | Clearance (mL/min/mg) |

|---|---|

| Human | Medium (e.g., 48.0 for UAMC-3203 analogs) |

| Mouse | Low-to-medium (e.g., 13.1–71.1) |

Functional Group Interactions

The compound’s sulfonamide moiety is central to its biological activity, coordinating with zinc ions in enzymatic active sites (e.g., carbonic anhydrase) . Additional interactions include hydrogen bonding between amino groups and enzyme residues (e.g., Thr199 in hCAI) . Structural flexibility in the piperazine-ethyl chain enables conformational adaptation during binding .

属性

IUPAC Name |

3-(benzylamino)-4-(cyclohexylamino)-N-(2-piperazin-1-ylethyl)benzenesulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37N5O2S.ClH/c31-33(32,28-15-18-30-16-13-26-14-17-30)23-11-12-24(29-22-9-5-2-6-10-22)25(19-23)27-20-21-7-3-1-4-8-21;/h1,3-4,7-8,11-12,19,22,26-29H,2,5-6,9-10,13-18,20H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBZHHIZXEXJBSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=C(C=C(C=C2)S(=O)(=O)NCCN3CCNCC3)NCC4=CC=CC=C4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38ClN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。